molecular formula C11H12O4 B017220 Methyl isoferulate CAS No. 16980-82-8

Methyl isoferulate

Cat. No.: B017220
CAS No.: 16980-82-8
M. Wt: 208.21 g/mol
InChI Key: JTLOUXXZZFFBBW-GQCTYLIASA-N
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Description

Methyl isoferulate: is a naturally occurring compound found in various plants, including Phyllostachys heterocycla. It is a methyl ester of isoferulic acid, with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is known for its potential biological activities and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

Methyl isoferulate is known to participate in biochemical reactions. It has been found in the alkaloid fraction of the plant Withania somnifera, indicating its potential interaction with other biomolecules

Cellular Effects

Related compounds have shown antioxidant and anti-proliferative properties , suggesting that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that the methyl radical elimination from this compound may involve the electronic excitation of a transient structure . This suggests that this compound may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isoferulate can be synthesized through the esterification of isoferulic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture for several hours until the esterification is complete .

Industrial Production Methods: In industrial settings, this compound is often isolated and purified from natural sources, such as the leaves of Phyllostachys heterocycla. The extraction process involves solvent extraction followed by chromatographic purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Methyl isoferulate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: It can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products:

Scientific Research Applications

Methyl isoferulate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLOUXXZZFFBBW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16980-82-8
Record name Methyl isoferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the potential of methyl isoferulate as an antiviral agent?

A1: Research suggests that this compound might hold potential as an antiviral agent, specifically against influenza. A study utilizing molecular docking and molecular dynamics simulations identified this compound as a potential inhibitor of the influenza M2 channel. [] This channel is crucial for viral replication, and blocking its activity could hinder the virus's ability to spread. Further research, including in vitro and in vivo studies, is needed to confirm these preliminary findings and explore its potential therapeutic applications.

Q2: Has this compound been isolated from any plant sources?

A2: Yes, this compound has been isolated from several plant sources. It was identified in the stems and leaves of Nauclea officinalis, a plant traditionally used in Chinese medicine. [] Additionally, it was found in the male inflorescence of Populus canadensis Moench., commonly known as the Canadian poplar. [] These findings highlight the presence of this compound in diverse plant species and its potential relevance in traditional medicine practices.

Q3: How does the structure of this compound influence its reactivity?

A3: The structure of this compound plays a key role in its reactivity. A study investigating the oxidation of propenoidic phenols found that this compound, unlike its isomer methyl ferulate, did not undergo oxidation in the presence of a cobalt(II) catalyst and molecular oxygen. [] This difference in reactivity can be attributed to the position of the methoxy group on the aromatic ring, influencing the electron-donor properties and subsequent radical formation. [] This highlights the importance of structural features in dictating the chemical behavior of this compound.

Q4: Are there any hypotheses regarding the biosynthesis of compounds related to this compound?

A4: Yes, there are hypotheses related to the biosynthesis of compounds structurally similar to this compound. Studies investigating the reaction of this compound with ferric chloride (FeCl3) or silver oxide (Ag2O) have provided insights into the potential biosynthetic pathways of lithospermic acids and related nor- and neolignans. [, ] These reactions mimic possible enzymatic processes in plants, shedding light on the formation of complex natural products from simpler precursors like this compound.

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